

Actisomide Solubility: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Actisomide

Cat. No.: B1664365

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An In-depth Technical Guide on the Solubility of **Actisomide** in Dimethyl Sulfoxide (DMSO) and Other Organic Solvents

Introduction to Actisomide

Actisomide is an antiarrhythmic drug candidate with the chemical formula $C_{23}H_{35}N_3O$ and a molecular weight of 369.55 g/mol .^[1] Identified by the CAS Number 96914-39-5, its IUPAC name is (4R,4aR)-4-(2-(diisopropylamino)ethyl)-1-methyl-4-phenyl-4,4a,5,6,7,8-hexahydro-3H-pyrido[1,2-c]pyrimidin-3-one.^[1] As a sodium channel blocker, **Actisomide** is of interest to researchers in cardiology and drug development for its potential in managing cardiac arrhythmias.

Understanding the solubility of a drug candidate like **Actisomide** is a critical physicochemical parameter that influences its journey from the laboratory to clinical application. Solubility affects various aspects of drug development, including formulation, bioavailability, and in vitro/in vivo testing. This technical guide provides a comprehensive overview of the solubility of **Actisomide**, focusing on its dissolution in DMSO and other common organic solvents. Due to the limited availability of publicly accessible quantitative solubility data for **Actisomide**, this guide emphasizes the experimental protocols for determining its solubility, providing researchers with the tools to generate this crucial data.

Data Presentation: A Template for Your Research

As specific quantitative solubility data for **Actisomide** is not readily available in the literature, the following table is provided as a template for researchers to record their experimentally determined solubility values. This structured format allows for easy comparison of solubility in different solvents and at various temperatures.

Solvent	Chemical Formula	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)	Method of Determination	Notes
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS					
Ethanol	C ₂ H ₅ OH					
Methanol	CH ₃ OH					
Acetonitrile	C ₂ H ₃ N					
Dichloromethane (DCM)	CH ₂ Cl ₂					
Chloroform	CHCl ₃					
Acetone	C ₃ H ₆ O					
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO					

Experimental Protocols for Solubility Determination

The determination of a drug's solubility is a fundamental aspect of its pre-formulation studies. The following protocols outline the widely accepted methods for accurately measuring the solubility of a compound like **Actisomide** in various organic solvents.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of **Actisomide** in a specific organic solvent at a constant temperature.

Materials:

- **Actisomide** (pure solid)
- High-purity organic solvents (e.g., DMSO, ethanol, methanol)
- Glass vials with screw caps
- Temperature-controlled orbital shaker or water bath
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PTFE)

Procedure:

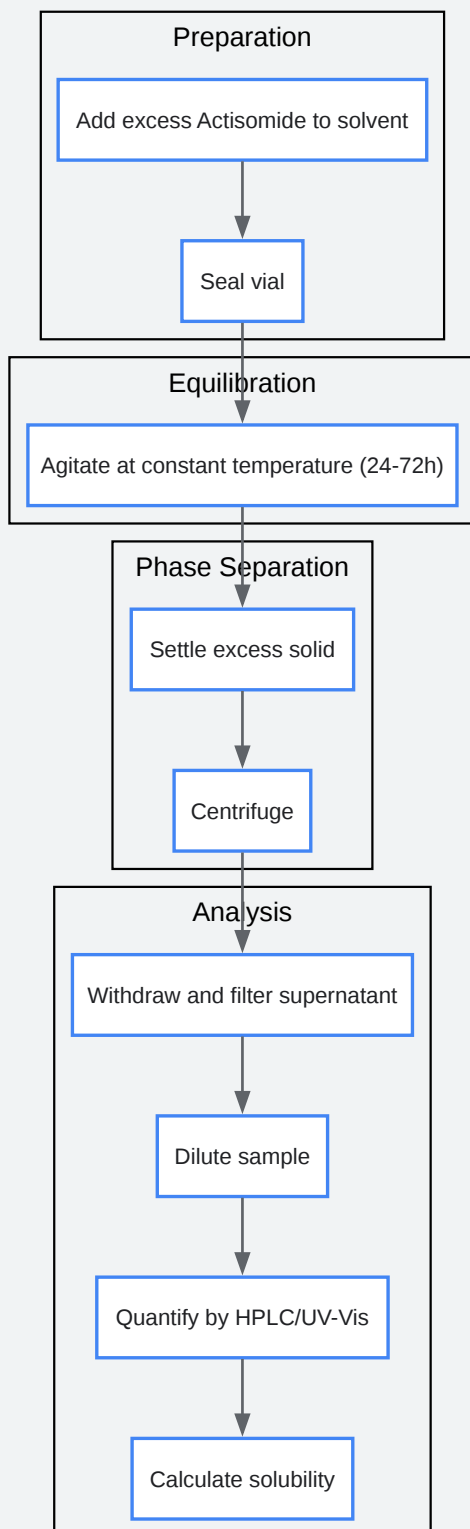
- **Preparation of Supersaturated Solutions:** Add an excess amount of solid **Actisomide** to a pre-determined volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is reached.
- **Equilibration:** Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

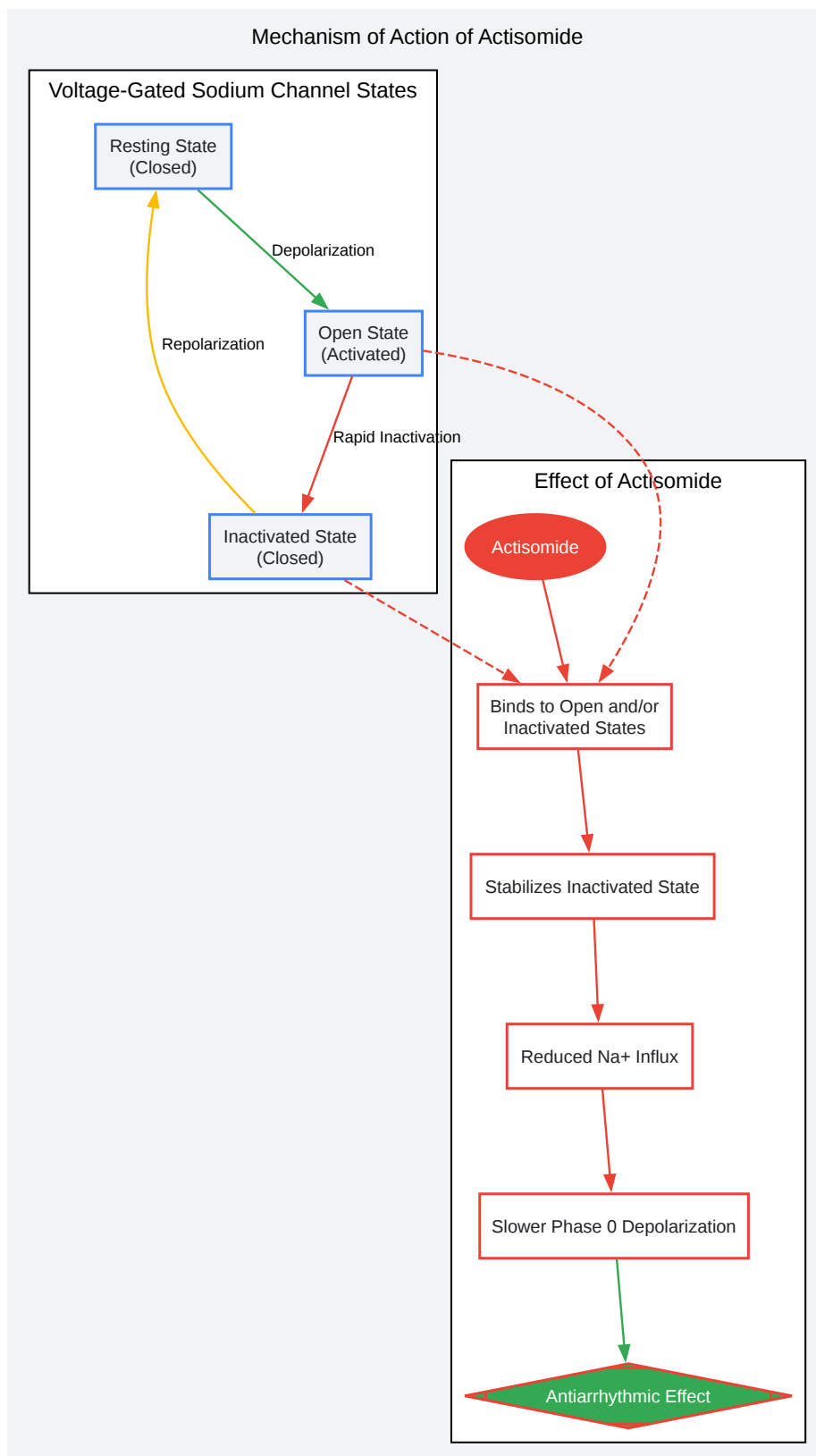
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to pellet the remaining undissolved solid.
- **Sample Collection and Dilution:** Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of **Actisomide** in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.
- **Calculation of Solubility:** Calculate the original concentration of **Actisomide** in the saturated solution by applying the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of **Actisomide**.

Experimental Workflow for Solubility Determination





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References

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